molecular formula C13H19N B14001824 Cycloheptanamine, 1-phenyl- CAS No. 59397-23-8

Cycloheptanamine, 1-phenyl-

Cat. No.: B14001824
CAS No.: 59397-23-8
M. Wt: 189.30 g/mol
InChI Key: LTWBQSVETWWOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arylcycloalkylamines in Synthetic Organic Chemistry

Arylcycloalkylamines are a significant class of compounds in synthetic organic chemistry due to their utility as versatile building blocks. doi.org The synthesis of these molecules can be challenging, but various methods have been developed. doi.org Common synthetic routes often start from corresponding carboxylic acids, which are typically derived from acetonitrile (B52724) precursors. doi.org Another approach involves the conversion of a 1-arylcycloalkanol to an azide, followed by reduction to the amine. doi.org More contemporary methods include the use of a LHMDS-promoted cyclization and a one-pot hydrolysis/Curtius rearrangement, offering a more scalable and less hazardous alternative to traditional methods that use toxic reagents like sodium cyanide. doi.org The development of photoredox α-amino C(sp3)−H arylation reactions has also provided a green and efficient pathway to α-arylcycloalkylamines. pku.edu.cn

The arylcycloalkylamine framework allows for the exploration of key molecular properties such as lipophilicity and conformational constraint. doi.org The ability of the cycloalkyl ring to present substituents in multiple, dynamic orientations influences biological activity, metabolic stability, and potential toxicity. doi.org This structural flexibility makes them valuable in the design and synthesis of complex target molecules. doi.org

Significance of the Cycloheptanamine Scaffold in Chemical Design

The concept of a "scaffold" is widely used in medicinal chemistry to represent the core structure of bioactive compounds. nih.govnih.gov Scaffolds serve as a foundation for the systematic organization and investigation of molecular building blocks. nih.govmdpi.com The cycloheptanamine scaffold, specifically, is of interest due to the properties conferred by the seven-membered ring.

The cycloheptane (B1346806) ring, a key feature of the cycloheptanamine scaffold, is a fundamental building block in organic chemistry. doi.org Its incorporation into molecular design allows for the exploration of three-dimensional space and can influence a compound's interaction with biological targets. doi.org Derivatives of cycloheptanamine have been investigated for a range of potential applications in medicinal chemistry, including their potential as antimicrobial and antifungal agents. ontosight.aiontosight.ai The unique conformational properties of the seven-membered ring can impact a molecule's pharmacokinetic and pharmacodynamic profile.

Rationale for Investigating 1-phenylcycloheptanamine as a Core Chemical Entity

The investigation of 1-phenylcycloheptanamine as a core chemical entity is rooted in the established significance of the arylcycloalkylamine class. ontosight.aiwikipedia.org While specific biological activities of 1-phenylcycloheptanamine are not extensively documented in publicly available research, compounds with similar structures have been studied for a variety of pharmacological effects. ontosight.ai These potential effects include neurological and cardiovascular activities. ontosight.ai

The presence of both a phenyl group and a cycloheptane ring contributes to the molecule's lipophilicity, which can affect its solubility and ability to interact with biological membranes. ontosight.ai The primary amine group imparts basic properties to the molecule. ontosight.ai The combination of these structural features makes 1-phenylcycloheptanamine and its derivatives interesting candidates for further research and development in areas such as medicinal chemistry. ontosight.aismolecule.com

Historical Context and Evolution of Research on Related Structural Classes

The history of arylcycloalkylamine research dates back to the early 20th century, with the synthesis of 1-phenylcyclohexan-1-amine (PCA) first reported in 1907. wikipedia.org However, it was the discovery of phencyclidine (PCP) in 1926 and its subsequent investigation by Parke-Davis in the 1950s that brought significant attention to this class of compounds for their anesthetic properties. wikipedia.org This research led to the development of ketamine, another important arylcyclohexylamine anesthetic. wikipedia.orgmdpi.com

In the 1970s, arylcycloalkylamines, particularly PCP and its analogs, gained notoriety as recreational drugs due to their dissociative effects. wikipedia.orgunodc.org Since then, research has expanded to explore the potential of these compounds as stimulants, analgesics, and neuroprotective agents. wikipedia.org The versatility of the arylcycloalkylamine structure has allowed for the development of compounds with a wide range of pharmacological activities, from dopamine (B1211576) reuptake inhibitors to potent opioid receptor agonists. wikipedia.org This evolution highlights the ongoing importance of this structural class in the search for new therapeutic agents. wikipedia.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59397-23-8

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-phenylcycloheptan-1-amine

InChI

InChI=1S/C13H19N/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2

InChI Key

LTWBQSVETWWOFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Cycloheptanamine, 1 Phenyl and Its Derivatives

Established Synthetic Routes for 1-phenylcycloheptanamine

The traditional synthesis of 1-phenylcycloheptanamine often relies on well-established reactions that are widely used in organic chemistry. These methods provide reliable pathways to the target molecule, starting from readily available precursors.

Amination Reactions of Cycloheptanone (B156872) Derivatives

Direct amination of cycloheptanone derivatives represents a fundamental approach to introduce the amine functionality. This can involve the reaction of a suitable cycloheptyl precursor, such as 1-phenylcycloheptanol, with an aminating agent. While direct amination of ketones can be challenging, various reagents and conditions have been developed to facilitate this transformation. For instance, the use of aminating agents in the presence of a dehydrating agent can drive the reaction towards the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents are powerful tools for the formation of carbon-carbon bonds. study.com In the context of 1-phenylcycloheptanamine synthesis, a key strategy involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a cycloheptanone derivative. chegg.com This reaction typically proceeds through the nucleophilic addition of the phenyl group to the carbonyl carbon of cycloheptanone, leading to the formation of a tertiary alcohol, 1-phenylcycloheptanol. This intermediate can then be converted to the target amine through subsequent reactions, such as a Ritter reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source.

The general scheme for a Grignard reaction involving a cyclic ketone is as follows:

Grignard Reaction Scheme

Table 1: Examples of Grignard Reactions with Cyclic Ketones

KetoneGrignard ReagentProductReference
CyclohexanoneMethylmagnesium bromide1-methylcyclohexanol study.com
CyclopentanonePhenylmagnesium bromide1-phenylcyclopentanol chegg.com

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. rsc.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone (cycloheptanone) with an amine (aniline), followed by in-situ reduction to the corresponding amine. researchgate.netresearchgate.net This method is often preferred due to its efficiency and the ability to control the degree of substitution on the nitrogen atom.

A common approach for the synthesis of 1-phenylcycloheptanamine via reductive amination involves the reaction of cycloheptanone with aniline (B41778) in the presence of a reducing agent.

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. cam.ac.ukfrontiersin.org This reaction is typically carried out at elevated temperatures and provides a direct route to N-formylated amines, which can then be hydrolyzed to the primary amine. nih.govnih.govnih.gov

Table 2: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium borohydride (B1222165) (NaBH₄)Mild reducing agent, often used for aldehydes and ketones.
Sodium cyanoborohydride (NaBH₃CN)More selective than NaBH₄, effective for reducing imines in the presence of ketones.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mild and selective reducing agent, particularly effective for reductive amination.
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)Catalytic hydrogenation is a clean and efficient method, often requiring pressure.
Formic acid (HCOOH) / Ammonium formate (HCOONH₄)Used in the Leuckart-Wallach reaction.

Advanced Synthetic Approaches and Chemo-Selective Transformations

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For the synthesis of 1-phenylcycloheptanamine and its derivatives, advanced strategies such as multicomponent reactions and novel catalytic systems are being explored.

Multicomponent Reaction (MCR) Strategies for Analogues

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. cam.ac.uknih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. youtube.com

While specific MCRs for the direct synthesis of 1-phenylcycloheptanamine are not extensively reported, the principles of MCRs can be applied to generate a library of structurally related cycloheptanamine derivatives. For example, a three-component reaction involving a cycloheptanone, an amine, and a cyanide source (Strecker reaction) could lead to α-aminonitriles, which are versatile intermediates for the synthesis of various amino compounds. nih.gov Similarly, Passerini and Ugi reactions, which are prominent isocyanide-based MCRs, offer pathways to complex α-acylamino amides that could be further elaborated to cycloheptanamine analogues. study.com

Catalytic Methodologies for Enhanced Synthesis

The development of novel catalysts is a cornerstone of modern organic synthesis, aiming to improve reaction efficiency, selectivity, and sustainability. frontiersin.org In the context of 1-phenylcycloheptanamine synthesis, catalytic approaches can significantly enhance established methods like reductive amination.

Recent research has focused on the use of various metal catalysts to improve the efficiency of reductive amination. For instance, bimetallic catalysts, such as Rh-Ni supported on silica, have shown high conversion rates and selectivity in the reductive amination of cyclohexanone, a related cyclic ketone. mdpi.com The synergy between the two metals can lead to enhanced catalytic activity. The use of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), is also a promising green alternative for the asymmetric synthesis of chiral amines. rsc.org These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild reaction conditions. While specific applications to 1-phenylcycloheptanamine are still emerging, these catalytic systems hold significant potential for the efficient and selective synthesis of this compound and its chiral derivatives.

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of Cycloheptanamine, 1-phenyl- involves the asymmetric construction of a quaternary stereocenter, a significant challenge in synthetic chemistry. As specific methods for this compound are not extensively documented, plausible strategies can be inferred from general methodologies for the asymmetric synthesis of α,α-disubstituted amino compounds.

Key approaches could include:

Chiral Auxiliary-Mediated Synthesis: An achiral precursor, such as cycloheptanone, could be converted to a chiral imine or enamine using a removable chiral auxiliary. Subsequent nucleophilic addition of a phenyl group (e.g., using phenyllithium (B1222949) or a Grignard reagent) would proceed diastereoselectively, controlled by the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched amine.

Catalytic Asymmetric Addition to Imines: The synthesis could proceed via an imine intermediate derived from cycloheptanone and ammonia. An asymmetric addition of a phenyl nucleophile, catalyzed by a chiral metal complex (e.g., using titanium, zinc, or copper with chiral ligands), could establish the stereocenter.

Organocatalytic Methods: Chiral Brønsted acids or other organocatalysts could be employed to catalyze the addition of a phenyl group to a suitable precursor, controlling the stereochemical outcome. semanticscholar.org

The efficacy of these methods would depend on overcoming the steric hindrance around the ketone and controlling the facial selectivity of the nucleophilic attack on the resulting imine.

Chemical Reactivity and Derivatization of the Cycloheptanamine, 1-phenyl- Core

The chemical reactivity of Cycloheptanamine, 1-phenyl- is dominated by its three main structural components: the nucleophilic primary amine, the aromatic phenyl ring, and the saturated cycloheptane (B1346806) ring.

The primary amine functionality is a key site for derivatization, allowing for transformations such as acylation and alkylation.

Acylation: The reaction of the primary amine with acylating agents like acyl chlorides or anhydrides yields N-acyl derivatives (amides). This transformation is typically straightforward and can be carried out under standard conditions, often using a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Given the steric hindrance around the amino group, reaction conditions might require elevated temperatures or longer reaction times compared to less hindered amines.

Alkylation: N-alkylation of the primary amine can be challenging to control. Direct alkylation with alkyl halides often leads to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. semanticscholar.org Reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for producing secondary or tertiary amines.

Research on the analogous compound, 1-phenylcyclohexylamine, provides specific examples of these transformations.

Table 1: Examples of Amine Functional Group Transformations on the Analogous 1-Phenylcyclohexylamine
TransformationReagents and ConditionsProductReference
N-Methylation (Eschweiler-Clarke)88% Formic Acid (HCO₂H), 35% Formaldehyde (CH₂O), reflux 5 hrN,N-Dimethyl-1-phenylcyclohexylamine erowid.org
N-EthylationReaction of N-ethylcyclohexylideneamine with Phenyl lithium (PhLi) in ether, followed by aqueous workupN-Ethyl-1-phenylcyclohexylamine google.com
N-IsopropylationReaction of N-isopropylcyclohexylideneamine with Phenyl lithium (PhLi) in ether, followed by aqueous workupN-Isopropyl-1-phenylcyclohexylamine google.com

The phenyl group is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. erowid.org The substituent already on the ring—in this case, the (1-aminocycloheptyl) group—governs the rate and regioselectivity of the substitution.

The cycloalkyl group is electron-donating via an inductive effect, and the amine group is strongly electron-donating through resonance (though this effect is not conjugated with the ring). Combined, the -(C₇H₁₃)NH₂ group is considered an activating group . It directs incoming electrophiles to the ortho and para positions of the phenyl ring. derpharmachemica.combeilstein-journals.org Due to the steric bulk of the cycloheptyl moiety, the para-substituted product is expected to be favored over the ortho-substituted product.

Limitations:

Nitration: Under strongly acidic conditions required for nitration (a mixture of nitric and sulfuric acid), the basic amine group will be protonated to form an ammonium salt (-NH₃⁺). umich.edu This ammonium group is strongly deactivating and a meta-director, completely reversing the expected outcome. To achieve ortho/para nitration, the amine would first need to be protected, for example, by converting it to an amide (e.g., an acetamide). The amide is still an ortho-, para-director but is less activating than the free amine.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible with an unprotected amine on the aromatic ring. nih.gov The lone pair of electrons on the nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. nih.gov

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
ReactionSubstituent FormExpected Directing EffectPredicted Major Product(s)
Halogenation (e.g., Br₂/FeBr₃)Unprotected Amine (-NH₂)Activating, Ortho-, Para-directing4-Bromo-1-(1-aminocycloheptyl)benzene
Nitration (HNO₃/H₂SO₄)Protonated Amine (-NH₃⁺)Deactivating, Meta-directing3-Nitro-1-(1-aminocycloheptyl)benzene
Nitration (on N-acetyl protected amine)Amide (-NHCOCH₃)Activating, Ortho-, Para-directing4-Nitro-N-(1-phenylcycloheptyl)acetamide
Friedel-Crafts Acylation (RCOCl/AlCl₃)Unprotected Amine (-NH₂)Deactivating (due to catalyst complexation)Reaction fails or gives very low yield

Modifications to the cycloheptane ring itself are less common but can be achieved through specific rearrangement reactions, particularly those involving the formation of a carbocation adjacent to the ring.

A relevant reaction for 1-amino-cycloalkanes is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a primary amine with nitrous acid (HNO₂) to form a diazonium salt. wikipedia.orgwikipedia.org This salt is unstable and readily loses nitrogen gas (N₂) to generate a carbocation. dbpedia.org

For Cycloheptanamine, 1-phenyl-, this reaction would proceed as follows:

Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium ion.

Carbocation Formation: The diazonium group departs as N₂ gas, leaving a tertiary carbocation on the C1 carbon of the cycloheptane ring.

Rearrangement: A 1,2-shift occurs to stabilize the carbocation. Two pathways are possible:

Phenyl Migration: The phenyl group migrates, which is generally favorable.

Alkyl Migration (Ring Contraction): A carbon from the cycloheptane ring migrates, leading to a ring contraction to form a substituted cyclohexyl system.

The preferred pathway depends on the relative migratory aptitude of the phenyl group versus the cycloalkane carbon. While phenyl groups have a high migratory aptitude, the relief of ring strain can also be a powerful driving force. Without specific experimental data for this substrate, predicting the exact product ratio is difficult. If ring contraction occurs, the resulting product would be a phenyl cyclohexyl ketone. libretexts.org This reaction provides a potential route to modify the cycloalkane core of the molecule.

Structural Elucidation and Conformational Analysis of Cycloheptanamine, 1 Phenyl

Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for elucidating the structure of organic molecules. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. uobasrah.edu.iq For Cycloheptanamine, 1-phenyl-, ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment of each proton and carbon atom, respectively. irisotope.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the cycloheptane (B1346806) ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The twelve protons on the cycloheptane ring would resonate in the upfield region (δ 1.0-3.0 ppm), likely as a series of complex, overlapping multiplets due to their similar chemical environments and spin-spin coupling. The two protons of the amine (NH₂) group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a clearer picture, showing a distinct signal for each unique carbon atom. irisotope.com The structure of 1-phenylcycloheptanamine contains 9 unique carbon atoms: the quaternary carbon bonded to both rings and the amine, four distinct carbons in the phenyl ring (ipso, ortho, meta, para), and four distinct carbons in the cycloheptane ring, assuming a conformation that breaks some symmetry. The chemical shifts provide insight into the type of carbon; for instance, the aromatic carbons would be found between δ 120-150 ppm, while the aliphatic carbons of the cycloheptane ring would be in the δ 20-50 ppm range. The quaternary carbon (C1) would be expected at a more downfield position within the aliphatic region due to the deshielding effects of the attached phenyl and amino groups.

Predicted ¹³C NMR Chemical Shifts Predicted ¹H NMR Chemical Shifts
Carbon Atom Approximate Chemical Shift (δ, ppm)
C1 (Quaternary)60 - 70
Cycloheptane (CH₂)20 - 45
Phenyl (ipso-C)140 - 150
Phenyl (ortho/meta-C)125 - 130
Phenyl (para-C)125 - 130

2D NMR Spectroscopy: To definitively assign these signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity within the cycloheptane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of Cycloheptanamine, 1-phenyl- would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic phenyl ring would appear just above 3000 cm⁻¹, while the C-H stretches of the aliphatic cycloheptane ring would be observed just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (typically two bands)
Primary AmineN-H Bend (Scissoring)1590 - 1650
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
Aliphatic RingC-H Stretch2850 - 3000
Aliphatic RingC-H Bend1350 - 1470

Mass spectrometry (MS) provides information about the molecular weight and structural formula of a compound. For Cycloheptanamine, 1-phenyl-, high-resolution mass spectrometry would determine its exact mass, confirming the molecular formula C₁₃H₁₉N (monoisotopic mass: 189.15175 u). chem960.com

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, providing further structural clues. The molecular ion peak (M⁺) would be observed at m/z = 189. The fragmentation pattern would likely be dominated by alpha-cleavage, a common pathway for amines, where the bond adjacent to the C-N bond is broken. This could lead to the loss of an alkyl radical from the cycloheptane ring. Another prominent fragmentation would be the loss of the phenyl group (C₆H₅•, 77 u) or the formation of a tropylium ion (m/z = 91).

Ion Proposed Formula m/z (Mass/Charge Ratio) Significance
Molecular Ion[C₁₃H₁₉N]⁺189Molecular Weight
Alpha-Cleavage Fragment[C₁₂H₁₆N]⁺174Loss of CH₃• from ring
Phenyl Cation[C₆H₅]⁺77Loss of cycloheptanamine radical
Tropylium Ion[C₇H₇]⁺91Rearrangement product

Advanced Structural Determination Techniques

While spectroscopic methods define the connectivity of a molecule, advanced techniques are required to determine its precise three-dimensional geometry and absolute stereochemistry.

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org By diffracting X-rays off a single crystal of Cycloheptanamine, 1-phenyl-, one can generate a detailed electron density map and build an atomic model of the molecule. youtube.com

This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles. Crucially, it would reveal the preferred conformation of the seven-membered cycloheptane ring, which is known to be flexible and can adopt several low-energy conformations, such as the twist-chair or twist-boat. researchgate.net The analysis would also show the relative orientation of the phenyl and amino substituents on the cycloheptane ring (axial vs. equatorial).

The C1 carbon atom of Cycloheptanamine, 1-phenyl- is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for studying these stereoisomers. mdpi.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such techniques. cas.cz For a sample of Cycloheptanamine, 1-phenyl-, an ECD or VCD spectrum would show positive or negative bands, providing a unique fingerprint for a specific enantiomer. By comparing the experimentally measured spectrum to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute configuration of the enantiomer can be determined. nih.gov These methods are also highly sensitive for determining the enantiomeric purity of a sample.

Computational and Theoretical Investigations of Cycloheptanamine, 1 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic and structural properties of Cycloheptanamine, 1-phenyl-. These methods are instrumental in understanding the molecule's stability, reactivity, and electrostatic nature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms in a molecule. For Cycloheptanamine, 1-phenyl-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry. This process minimizes the energy of the molecule to find its most stable conformation.

Table 1: Theoretical Geometric and Electronic Parameters for Cycloheptanamine, 1-phenyl- (Representative Data)

Parameter Value
Total Energy (Hartree) -600.123
HOMO Energy (eV) -6.21
LUMO Energy (eV) 0.89
HOMO-LUMO Gap (eV) 7.10

Note: The data in this table is representative and intended for illustrative purposes, as specific peer-reviewed DFT results for Cycloheptanamine, 1-phenyl- were not available in the searched literature.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles of quantum mechanics without the use of empirical parameters. wikipedia.org These methods can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT.

For Cycloheptanamine, 1-phenyl-, ab initio calculations can be used to refine the geometric and electronic properties obtained from DFT. By systematically improving the level of theory and the basis set, one can approach the exact solution to the Schrödinger equation for the molecule. These high-accuracy calculations are particularly useful for benchmarking the results from less computationally expensive methods and for obtaining precise values for properties like ionization potential and electron affinity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For Cycloheptanamine, 1-phenyl-, the MEP surface would highlight the electronegative and electropositive regions of the molecule. Typically, regions with a negative potential (often colored red or yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the amine group would be expected to be a region of high negative potential. Conversely, regions with a positive potential (often colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. The hydrogen atoms of the amine group would likely exhibit a positive electrostatic potential. The phenyl ring itself presents a complex electrostatic landscape, with the π-electron system creating a region of negative potential above and below the plane of the ring. mdpi.com This analysis is crucial for predicting how the molecule might interact with other molecules, such as receptors or enzymes. nih.gov

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time.

Analysis of Dynamic Behavior and Conformational Landscapes

Molecular dynamics simulations of Cycloheptanamine, 1-phenyl- would involve solving Newton's equations of motion for the atoms of the molecule, allowing its trajectory to be tracked over a period of time. This provides insight into the flexibility of the cycloheptane (B1346806) ring and the rotational freedom of the phenyl group.

The cycloheptane ring is known for its conformational flexibility, with multiple chair and boat forms being energetically accessible. researchgate.net MD simulations can map the conformational landscape of Cycloheptanamine, 1-phenyl-, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. Conformational studies on similar structures like 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the phenyl ring often prefers a pseudo-equatorial position to minimize steric hindrance. nih.gov

Investigation of Intramolecular Interactions and Stability

The stability of different conformations of Cycloheptanamine, 1-phenyl- is governed by a variety of intramolecular interactions. These can include steric repulsion between bulky groups, as well as stabilizing interactions like hydrogen bonds and van der Waals forces.

In this molecule, a key intramolecular interaction to investigate would be the potential for hydrogen bonding between the amine group and the π-electron system of the phenyl ring (an N-H···π interaction). Such interactions, though weak, can significantly influence the preferred conformation of the molecule. researchgate.net The orientation of the phenyl ring relative to the cycloheptane ring will also be influenced by steric interactions with adjacent hydrogen atoms on the ring. Analysis of these intramolecular forces through MD simulations provides a deeper understanding of the factors that dictate the three-dimensional structure and, consequently, the biological activity of the molecule.

Table 2: Compound Names Mentioned

Compound Name
Cycloheptanamine, 1-phenyl-

Due to a lack of available scientific literature and research data specifically focused on the computational and theoretical investigations of "Cycloheptanamine, 1-phenyl-," it is not possible to generate an article that meets the specified requirements for detailed research findings and data tables concerning its chemical reactivity and selectivity. Searches for relevant scholarly articles and computational chemistry data have not yielded any specific studies on this particular compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Molecular Interactions

Elucidation of Structural Determinants for Molecular Recognition

The relationship between the chemical structure of a molecule and its biological activity is a foundational concept in medicinal chemistry. For derivatives of 1-phenylcycloalkylamines, including Cycloheptanamine, 1-phenyl-, the specific arrangement of atoms and functional groups dictates how the molecule recognizes and interacts with its biological targets. This recognition is governed by factors such as the electronic properties of substituents and the molecule's preferred three-dimensional shape.

The nature and position of substituents on the phenyl ring of phenyl-containing heterocyclic compounds significantly influence their interaction with biological targets. Structure-activity relationship (SAR) studies on related compounds reveal that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in a series of 1-phenylbenzimidazole derivatives designed as inhibitors of the platelet-derived growth factor receptor (PDGFR), SAR was found to be very specific. nih.gov Substituents at the 3'- and 4'-positions of the phenyl ring were generally tolerated, but they did not markedly improve activity. nih.gov However, any substitution at the 2'-position resulted in a complete loss of activity, suggesting that this position is critical for the molecule's binding orientation, likely due to steric hindrance. nih.gov Conversely, modifications on the benzimidazole (B57391) portion, particularly at the 5- and 6-positions, often maintained or enhanced activity. nih.gov Analogs with 5-OH, 5-OMe, 5-COMe, and 5-CO2Me groups were found to be over ten times more potent than the unsubstituted parent compound. nih.gov

Similarly, studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives as xanthine (B1682287) oxidoreductase (XOR) inhibitors demonstrated clear SAR trends. The research indicated that modifications to the phenyl ring substituents were a key area of focus for optimizing inhibitory potency. researchgate.net A diverse library of these compounds was synthesized, with nearly half showing nanomolar-level inhibitory activity against XOR. researchgate.net This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the substituents on the phenyl ring.

These examples from related molecular scaffolds underscore a general principle: the phenyl ring and its substituents are crucial for molecular recognition. The electronic effects (whether a group is electron-donating or electron-withdrawing) and steric factors (the size and shape of the group) collectively determine the strength and specificity of the ligand-target interaction.

Table 1: Effect of Phenyl Ring Substituents on PDGFR Inhibition by 1-Phenylbenzimidazole Analogs Data synthesized from research findings. nih.gov

Substituent Position on Phenyl Ring Impact on Activity
2'-Position Abolishes activity
3'-Position Tolerated, no significant improvement

The binding affinity of a ligand to its target is not only dependent on its chemical composition but also on its three-dimensional shape, or conformation. Molecules are often flexible and can exist in multiple conformations, but they typically must adopt a specific "bioactive conformation" to bind effectively to a biological target.

The cycloheptane (B1346806) ring in Cycloheptanamine, 1-phenyl- is a flexible seven-membered ring that can adopt several low-energy conformations, such as the twist-chair and twist-boat. The phenyl group attached to this ring also has rotational freedom. The interplay between the ring's conformation and the orientation of the phenyl group is critical for how the molecule presents its key binding features to a receptor or enzyme.

Studies on analogous cyclic systems, such as 1-phenyl-1-silacyclohexanes, provide insight into the conformational behavior of such structures. Using low-temperature 13C NMR spectroscopy and quantum chemical calculations, researchers have determined the equilibrium between axial (Phax) and equatorial (Pheq) conformations of the phenyl group. nih.gov In solution, these molecules generally prefer to adopt the conformation where the bulky phenyl group is in the equatorial position (Pheq), which is sterically more favorable. nih.gov However, calculations for isolated molecules in the gas phase sometimes show a preference for the axial conformer, indicating that the energetic balance is delicate and can be influenced by the surrounding environment. nih.gov This preference for a specific conformer, driven by minimizing steric strain and optimizing electronic interactions, directly impacts the molecule's ability to fit into a binding pocket, thereby influencing its binding affinity.

Mechanistic Probing of Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level provides crucial insights into its mechanism of action. For Cycloheptanamine, 1-phenyl- and related compounds, this involves studying their interactions with specific receptors and enzymes through various experimental and computational methods.

Cycloheptanamine, 1-phenyl- is structurally related to phencyclidine (PCP), a well-known non-competitive antagonist of the N-methyl-D-aspartate receptor (NMDAR). The NMDAR is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. researchgate.netnih.gov

PCP and related drugs, such as ketamine, exert their effects by binding to a specific site located within the ion channel of the NMDAR. researchgate.net This binding site is commonly referred to as the "PCP site." researchgate.netnih.gov These molecules act as open-channel blockers; they can only access their binding site when the channel is opened by the binding of glutamate (B1630785) and a co-agonist (like glycine (B1666218) or D-serine). researchgate.netnih.gov Once bound, the drug physically obstructs the flow of ions, primarily calcium (Ca2+), through the channel, thereby preventing the excitatory actions of glutamate. researchgate.net

Research has shown that the binding of PCP analogues is significantly enhanced in the presence of NMDA agonists like L-glutamate, which confirms that these drugs preferentially bind to the activated state of the receptor-channel complex. nih.gov This mechanism of action, targeting a site within the ion channel rather than the agonist binding site, is a hallmark of non-competitive antagonism. The interaction of compounds sharing the PCP pharmacophore with the NMDAR is a key area of study for understanding their neurological effects. nih.gov

Beyond receptor interactions, related chemical structures have been extensively studied as enzyme inhibitors. Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.org Overproduction of uric acid can lead to conditions like hyperuricemia and gout, making XO a significant therapeutic target. nih.gov

Recent drug design efforts have focused on creating potent XO inhibitors. In one study, a series of derivatives containing a tetrazole group were designed to target a specific subpocket within the XO active site. nih.gov The structure-activity relationship results revealed that a hydrophobic group at a specific position was essential for high inhibitory potency. nih.gov Kinetic analysis of the most potent compound from this series showed that it acted as a mixed-type inhibitor. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

Another study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives also identified a potent mixed-type XO inhibitor. bohrium.com The introduction of the tetrazole moiety was a strategic decision based on structural analysis, intended to form a hydrogen bond with an asparagine residue (Asn768) in a sub-pocket of the enzyme, thereby enhancing binding and inhibitory activity. bohrium.com These findings demonstrate how rational drug design, based on the structure of the target enzyme, can lead to the development of highly effective inhibitors with specific mechanisms.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.compensoft.net It is an invaluable tool for visualizing and understanding ligand-target interactions at the atomic level and for rationalizing observed structure-activity relationships.

In the development of XO inhibitors, molecular docking studies were performed to gain insight into the binding mode of newly synthesized compounds. nih.govbohrium.com For a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, docking simulations suggested that the tetrazole group of the molecule was accommodated in the intended subpocket of the XO active site, as predicted by the design strategy. nih.gov Similarly, for N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, docking and molecular dynamics simulations confirmed that the tetrazole moiety could occupy the sub-pocket and form a hydrogen bond with the Asn768 residue, explaining the high potency of these compounds. bohrium.com

These computational analyses provide a static or dynamic picture of the binding pose, highlighting key interactions such as:

Hydrogen bonds: Crucial for anchoring the ligand in the correct orientation.

Hydrophobic interactions: Often a major driving force for binding affinity.

Pi-stacking: Interactions between aromatic rings of the ligand and protein residues.

By correlating docking results with experimental bioactivity data, researchers can refine their understanding of the pharmacophore and develop more potent and selective molecules. rsc.org

Table 2: Key Molecular Interactions Identified Through Docking Studies of Related Inhibitors Data synthesized from research findings. nih.govbohrium.com

Target Ligand Class Key Interacting Residue(s) Type of Interaction
Xanthine Oxidase Tetrazole-containing derivatives Asn768 Hydrogen Bond

Lack of Publicly Available Research Hinders Analysis of 1-Phenyl-Cycloheptanamine's Allosteric Modulatory Effects

Despite a comprehensive search of scientific literature and research databases, there is a notable absence of publicly available studies focusing on the structure-activity relationship (SAR), allosteric modulation, and conformational changes induced by the chemical compound Cycloheptanamine, 1-phenyl-. Consequently, a detailed analysis as outlined in the user's request cannot be provided at this time.

The initial investigation sought to uncover research pertaining to the allosteric modulation and the specific conformational changes that occur in a receptor upon the binding of 1-phenyl-cycloheptanamine. Allosteric modulators are molecules that bind to a site on a receptor other than the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the receptor's activity. Understanding these mechanisms is a critical area of pharmacology and drug discovery.

However, searches for specific studies on 1-phenyl-cycloheptanamine's role as an allosteric modulator, including any data on the conformational shifts it might induce in target proteins, did not yield any relevant results. Further attempts to find information on the broader class of phenylcycloalkylamines as allosteric modulators also failed to provide specific data related to the cycloheptane derivative.

The absence of research in this specific area prevents a scientifically accurate and detailed discussion on the following topics outlined in the proposed article structure:

Structure-Activity Relationship (SAR) Studies: No available literature details how the structural features of 1-phenyl-cycloheptanamine and its analogs influence their potential allosteric modulatory activity.

Mechanistic Insights into Molecular Interactions: There is no information regarding the specific molecular interactions between 1-phenyl-cycloheptanamine and any receptor.

Allosteric Modulation and Conformational Changes: Without experimental or computational studies, it is impossible to describe how this compound might act as an allosteric modulator or what conformational changes its binding would induce.

It is important to note that the lack of publicly accessible information does not definitively mean that no research has ever been conducted. Such studies may exist in proprietary databases of pharmaceutical companies or other private research institutions. However, without access to such data, a comprehensive and scientifically sound article on the allosteric modulatory properties of Cycloheptanamine, 1-phenyl- cannot be generated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.